molecular formula C24H46O2S B026378 Dodecanethioic acid, anhydrosulfide CAS No. 19659-64-4

Dodecanethioic acid, anhydrosulfide

Cat. No. B026378
CAS RN: 19659-64-4
M. Wt: 398.7 g/mol
InChI Key: UBUWMRSBMYUJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanethioic acid, anhydrosulfide, also known as 1-dodecanethiol, is a sulfur-containing organic compound with the chemical formula CH3(CH2)10CH2SH. This compound is used in various scientific research applications due to its unique properties and potential benefits.

Scientific Research Applications

Dodecanethioic acid, anhydrosulfide has various scientific research applications due to its unique properties. It is commonly used as a surface-modifying agent due to its ability to form self-assembled monolayers on metal surfaces. These monolayers can be used to improve the properties of metal surfaces such as corrosion resistance, lubrication, and adhesion.
In addition, dodecanethioic acid, anhydrosulfide has been used in various biomedical applications. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been used in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism Of Action

The mechanism of action of dodecanethioic acid, anhydrosulfide is not fully understood. However, it is believed that the sulfur atom in the compound plays a key role in its biological activity. The sulfur atom can form covalent bonds with various biological molecules, leading to the formation of stable complexes. These complexes can then interact with other biological molecules, leading to various physiological and biochemical effects.

Biochemical And Physiological Effects

Dodecanethioic acid, anhydrosulfide has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of dodecanethioic acid, anhydrosulfide is its ability to form self-assembled monolayers on metal surfaces. This property makes it a valuable tool for the modification of metal surfaces in various applications. In addition, its antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new drugs.
However, dodecanethioic acid, anhydrosulfide has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research of dodecanethioic acid, anhydrosulfide. One potential direction is the development of new antimicrobial agents based on the compound. Another potential direction is the development of new drug delivery systems based on the compound. In addition, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
Dodecanethioic acid, anhydrosulfide is a sulfur-containing organic compound with various scientific research applications. It is commonly used as a surface-modifying agent and has potential applications in the development of new antimicrobial agents and drug delivery systems. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of dodecanethioic acid, anhydrosulfide can be achieved through the reaction of dodecanethiol with sulfuric acid. This reaction results in the removal of water from the dodecanethiol molecule, forming dodecanethioic acid, anhydrosulfide. The purity of the synthesized compound can be improved through various purification techniques such as distillation, recrystallization, and chromatography.

properties

CAS RN

19659-64-4

Product Name

Dodecanethioic acid, anhydrosulfide

Molecular Formula

C24H46O2S

Molecular Weight

398.7 g/mol

IUPAC Name

S-dodecanoyl dodecanethioate

InChI

InChI=1S/C24H46O2S/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

UBUWMRSBMYUJAP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC

Other CAS RN

19659-64-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.